

Application Notes and Protocols: Diacetin as a Flavoring Agent

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Compound of Interest

Compound Name: *Diacetin*

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These application notes provide a comprehensive overview of the use of **diacetin** (glyceryl diacetate) as a flavoring agent in the food and pharmaceutical industries. This document includes detailed information on its properties, applications, and relevant experimental protocols.

Introduction to Diacetin as a Flavoring Agent

Diacetin, also known as glyceryl diacetate or under the E number E1517, is a diester of glycerol and acetic acid.[1][2] It is a colorless, viscous, and odorless or mildly odorous liquid.[1][2][3] In the food and beverage industry, **diacetin** is utilized for its mild, pleasant flavor and as a solvent for other flavorings and colorings.[1][4][5] Its applications extend to pharmaceuticals, where it can act as a solvent and carrier for active ingredients.[1][4] **Diacetin** is generally recognized as safe (GRAS) for its intended use in food by the U.S. Food and Drug Administration (FDA) and is an approved food additive in the European Union.[4][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of "not specified," indicating its low toxicity.[4]

Physicochemical Properties and Specifications

Diacetin's utility as a flavoring agent and solvent is underpinned by its specific physicochemical properties.

Property	Value	Reference
Synonyms	Glyceryl diacetate, Glycerol diacetate, E1517	[1]
CAS Number	25395-31-7	[3]
Molecular Formula	C ₇ H ₁₂ O ₅	[3]
Molecular Weight	176.17 g/mol	[3]
Appearance	Clear, colorless, hygroscopic, oily liquid	
Odor	Slight, fatty odor or odorless	[3]
Taste	Mild oily buttery, can be perceived as bitter	[7][8]
Solubility	Soluble in water, miscible with ethanol	
Density	~1.17 g/mL at 25 °C	[9]
Refractive Index	n ₂₀ /D ~1.440	[9]

Applications in Flavor Formulations

Diacetin serves multiple functions in flavor chemistry, primarily as a flavor enhancer and a carrier solvent.

As a Flavor Contributor

Diacetin is described as having a "mild oily buttery" taste, which can contribute to the overall flavor profile of various food products.[7] It is also sometimes described as having a "bitter" taste.[8] This dual characteristic allows for its use in a range of applications to impart a subtle richness.

As a Carrier Solvent

Due to its excellent solvency, **diacetin** is widely used as a carrier for other flavor compounds and essential oils.[5] It helps to dissolve and stabilize volatile and non-volatile flavorings,

ensuring their uniform dispersion throughout the food matrix.[5] This is particularly useful in the preparation of concentrated flavor emulsions and solutions for beverages, baked goods, and confectionery.

Experimental Protocols

Protocol for the Quantification of Diacetin in a Beverage Matrix using Gas Chromatography (GC)

This protocol provides a method for the determination of **diacetin** in a clear beverage matrix.

Objective: To quantify the concentration of **diacetin** in a beverage sample.

Materials:

- Gas chromatograph with a Flame Ionization Detector (GC-FID)
- HP-5ms column (or equivalent)
- Autosampler vials
- Syringe filters (0.45 µm)
- **Diacetin** standard (≥99% purity)
- Internal standard (e.g., Triacetin)
- Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- Beverage sample

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **diacetin** (1000 µg/mL) in ethyl acetate.

- Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with ethyl acetate.
- Add a constant concentration of the internal standard to each working standard.
- Sample Preparation:
 - Take 10 mL of the beverage sample.
 - Add 5 g of anhydrous sodium sulfate to remove water.
 - Perform a liquid-liquid extraction with 10 mL of ethyl acetate. Shake vigorously for 2 minutes.
 - Allow the layers to separate and collect the ethyl acetate (upper) layer.
 - Repeat the extraction twice more and combine the ethyl acetate extracts.
 - Add the internal standard to the combined extract.
 - Filter the extract through a 0.45 µm syringe filter into a GC vial.
- GC-FID Analysis:
 - Injector Temperature: 250 °C
 - Detector Temperature: 300 °C
 - Oven Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 220 °C, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Injection Volume: 1 µL
- Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of **diacetin** to the peak area of the internal standard against the concentration of the **diacetin** standards.
- Determine the concentration of **diacetin** in the sample by using the calibration curve.

Protocol for Sensory Evaluation of Diacetin in a Model Food System

This protocol outlines a sensory panel evaluation to characterize the flavor profile of **diacetin**.

Objective: To determine the sensory attributes of **diacetin** in a neutral food matrix (e.g., sugar water solution).

Materials:

- **Diacetin**
- Sucrose
- Deionized water
- Sensory evaluation booths with controlled lighting and ventilation[10]
- Coded sample cups
- Unsalted crackers and water for palate cleansing[11]
- Trained sensory panel (8-12 panelists)[8]

Procedure:

- Sample Preparation:
 - Prepare a 5% sucrose solution in deionized water as the base.
 - Prepare samples with varying concentrations of **diacetin** in the sucrose solution (e.g., 0.01%, 0.05%, 0.1%).

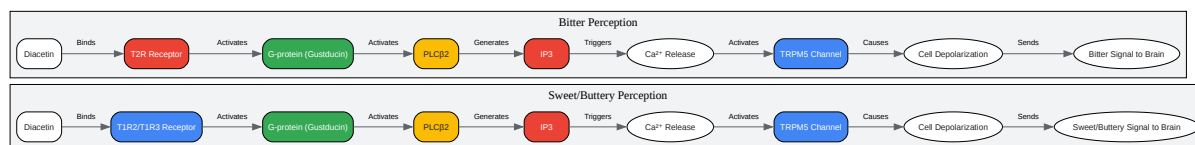
- Prepare a control sample (5% sucrose solution with no **diacetin**).
- Code each sample with a random three-digit number.[10]
- Panelist Training:
 - Familiarize panelists with the sensory attributes to be evaluated (e.g., buttery, oily, bitter, sweet, chemical).[12]
 - Provide reference standards for each attribute where possible.
- Evaluation:
 - Present the samples to the panelists in a randomized order.[10]
 - Instruct panelists to evaluate each sample and rate the intensity of each sensory attribute on a 15-cm line scale (from "not perceived" to "very strong").
 - Instruct panelists to cleanse their palate with water and unsalted crackers between samples.[11]
- Data Analysis:
 - Convert the line scale ratings to numerical values.
 - Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in sensory attributes between the samples.

Taste Receptor Interaction and Signaling Pathway

While direct studies on the interaction of **diacetin** with taste receptors are limited, its described "buttery" (potentially sweet-like) and "bitter" taste profile suggests a possible interaction with the G-protein coupled receptors (GPCRs) responsible for sweet and bitter taste transduction.[1][13]

Hypothesized Signaling Pathway:

- Sweet/Buttery Perception: **Diacetin** may interact with the T1R2/T1R3 heterodimer, the sweet taste receptor.[1][3][4] This interaction would activate a G-protein (gustducin), leading to the activation of phospholipase C- β 2 (PLC β 2).[1][3] PLC β 2 generates inositol triphosphate (IP3), which triggers the release of intracellular calcium.[1][3] This calcium influx activates the TRPM5 ion channel, leading to cell depolarization and the transmission of a "sweet" or "buttery" signal to the brain.[1]
- Bitter Perception: The bitter taste of **diacetin** could be mediated by its interaction with one or more of the T2R family of bitter taste receptors.[1][4] Similar to the sweet pathway, this would activate gustducin and the PLC β 2 cascade, resulting in neurotransmitter release and the perception of bitterness.[1]



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Hypothesized taste signaling pathway for **diacetin**.

Stability of Diacetin in Flavor Formulations

The stability of **diacetin** is crucial for maintaining the desired flavor profile of a product throughout its shelf life.

Protocol for Accelerated Shelf-Life Testing of a Flavor Formulation Containing Diacetin

This protocol describes an accelerated stability study to predict the long-term stability of a flavor formulation.

Objective: To assess the stability of **diacetin** in a flavor formulation under accelerated conditions.

Materials:

- Flavor formulation containing a known concentration of **diacetin**.
- Inert packaging material (e.g., glass vials).
- Environmental chamber capable of controlling temperature and humidity.
- GC-FID system for **diacetin** quantification.

Procedure:

- Initial Analysis:
 - Determine the initial concentration of **diacetin** in the flavor formulation using the GC-FID protocol described in section 4.1.
 - Conduct an initial sensory evaluation of the flavor formulation as described in section 4.2.
- Accelerated Aging:
 - Store the packaged flavor formulation samples in an environmental chamber at accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).[\[5\]](#)
 - The duration of the study can be calculated based on the desired real-time shelf life and the Q10 temperature coefficient (typically assumed to be 2).
- Time-Point Analysis:
 - Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).
 - At each time point, analyze the samples for:
 - **Diacetin** concentration using GC-FID.
 - Sensory profile using a trained panel.

- Physical appearance (color, clarity).
- Data Analysis:
 - Plot the concentration of **diacetin** as a function of time.
 - Analyze the sensory data to identify any significant changes in the flavor profile.
 - Use the data to predict the shelf life of the flavor formulation under normal storage conditions.

Workflow for accelerated shelf-life testing.

Conclusion

Diacetin is a versatile and valuable ingredient in the flavor industry, functioning as both a flavor contributor and a carrier solvent. Its favorable safety profile and physicochemical properties make it suitable for a wide range of food and pharmaceutical applications. The protocols provided in these notes offer a framework for the quantitative analysis, sensory evaluation, and stability testing of **diacetin** in relevant product matrices. Further research into its specific interactions with taste receptors will provide a more complete understanding of its sensory effects.

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